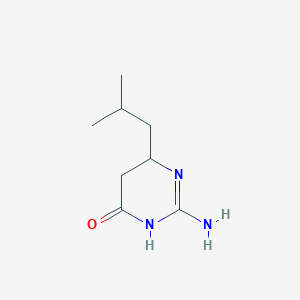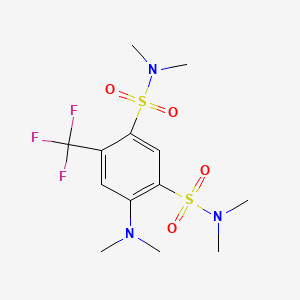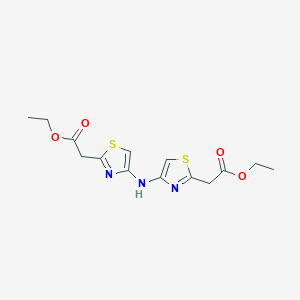
Pyrimidine, 2,4-difluoro-6-dimethylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-difluoro-6-dimethylamino- is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-difluoro-6-dimethylamino- typically involves the nucleophilic substitution of 2,4,6-trichloropyrimidine. The reaction proceeds through a series of steps where the chlorine atoms are replaced by fluorine and dimethylamino groups. Common reagents used in this synthesis include potassium fluoride and dimethylamine. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions: Pyrimidine, 2,4-difluoro-6-dimethylamino- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Pyrimidine, 2,4-difluoro-6-dimethylamino- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Pyrimidine, 2,4-difluoro-6-dimethylamino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor antagonism, it binds to receptors, preventing the natural ligand from activating the receptor and thus modulating the biological response .
類似化合物との比較
2,4-Diaminopyrimidine: Known for its use in antifolate drugs and as a precursor in the synthesis of various pharmaceuticals.
2,4,6-Trichloropyrimidine: A key intermediate in the synthesis of substituted pyrimidines.
2,4-Difluoropyrimidine: Shares similar fluorine substitution but lacks the dimethylamino group, affecting its reactivity and applications.
Uniqueness: Pyrimidine, 2,4-difluoro-6-dimethylamino- is unique due to the presence of both fluorine and dimethylamino groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C6H7F2N3 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
2,6-difluoro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7F2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3 |
InChIキー |
WJTITHKMCYOWDZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=NC(=N1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)


![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)

![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)

![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
